Ristianol phosphate

Descripción

Propiedades

Número CAS |

78092-66-7 |

|---|---|

Fórmula molecular |

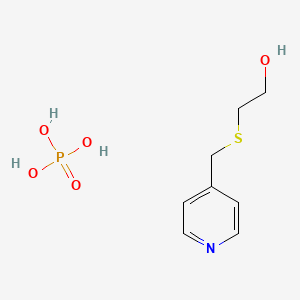

C8H14NO5PS |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol |

InChI |

InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4) |

Clave InChI |

CMJVTGWDYPQSTL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CSCCO.OP(=O)(O)O |

SMILES canónico |

C1=CN=CC=C1CSCCO.OP(=O)(O)O |

Apariencia |

Solid powder |

Otros números CAS |

78092-66-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ristianol phosphate; CP 48,867-9; CP-48,867-9. |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Ristianol Parent Compound

The synthesis of the Ristianol parent compound, a complex polycyclic alcohol, is a multi-step process that requires precise stereochemical control. A convergent synthetic approach is typically employed, involving the preparation of two key fragments which are then coupled in the final stages.

The synthesis begins with a chiral pool starting material to establish the core stereochemistry. A key step involves an asymmetric Diels-Alder reaction to construct the primary carbocyclic ring system. Subsequent functional group manipulations, including reductions and protections, yield the first major fragment. The second fragment is prepared through a separate pathway, often utilizing an aldol condensation followed by a ring-closing metathesis to form a heterocyclic portion of the molecule.

Phosphorylation Methodologies for Ristianol Phosphate (B84403)

The phosphorylation of the Ristianol parent compound is a crucial step for its biological activation. Several methods have been developed, each with distinct advantages concerning reaction conditions, scalability, and selectivity. The primary approaches include classical esterification, phosphoramidite-based methods, and the use of modern pentavalent phosphorus (P(V)) chemistry. acs.orgnih.govnih.gov

Esterification Reactions

Direct esterification of the Ristianol hydroxyl group is a common and straightforward method for phosphorylation. This approach typically involves reacting the alcohol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. google.comresearchgate.net Another classic reagent is phosphorus pentoxide (P₂O₅), which can also effectively phosphorylate alcohols. researchgate.netresearchgate.net

While effective, these methods can sometimes lead to the formation of undesired byproducts, including di- and tri-ristianol phosphate esters, if the reaction is not carefully controlled. nih.gov Stoichiometry and reaction temperature are critical parameters for maximizing the yield of the desired mono-phosphorylated product.

| Phosphorylating Agent | Base | Solvent | Typical Yield (%) | Key Remarks |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Pyridine | Dichloromethane (DCM) | 65-75 | Requires careful temperature control to minimize byproduct formation. |

| Dibenzyl Phosphorochloridate | Triethylamine | Tetrahydrofuran (THF) | 70-80 | Requires subsequent hydrogenolysis to remove benzyl protecting groups. |

| Phosphorus Pentoxide (P₂O₅) | None | Toluene | 55-65 | Reaction can be heterogeneous and requires vigorous stirring. |

Phosphoramidite Chemistry Applications

Adapted from oligonucleotide synthesis, the phosphoramidite method offers a milder, multi-step approach to phosphorylation. acs.orgjst.go.jp This technique involves reacting the Ristianol alcohol with a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like tetrazole. This forms a trivalent phosphite triester intermediate. researchgate.net

The phosphite is then oxidized to the more stable pentavalent phosphate using an oxidizing agent, commonly an aqueous iodine solution or tert-butyl hydroperoxide. researchgate.net The final step involves the removal of the protecting groups (e.g., the 2-cyanoethyl group) under basic conditions to yield Ristianol phosphate. acs.orgresearchgate.net This method is highly efficient and provides excellent yields, though it involves multiple steps. sigmaaldrich.com

P(V) Chemistry in Phosphate Synthesis

Modern synthetic strategies increasingly favor the use of pentavalent phosphorus (P(V)) reagents, which allow for the direct and often highly chemoselective phosphorylation of alcohols under mild conditions. acs.orgnih.govresearchgate.net These methods bypass the need for an oxidation step inherent in P(III) chemistry. nih.gov

One prominent example is the use of Ψ-reagents (phosphorus incorporation reagents), which enable the direct formation of the monoalkyl phosphate with minimal byproduct formation. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out at room temperature using a suitable base and solvent, and it shows high tolerance for other functional groups within the molecule. organic-chemistry.org This approach represents a significant advancement, offering operational simplicity and high efficiency for complex molecules like Ristianol. nih.govorganic-chemistry.org

| Methodology | Key Reagent Type | Number of Core Steps | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Phosphoramidite Chemistry | P(III) Phosphoramidite | 3 (Coupling, Oxidation, Deprotection) | 85-95 | High efficiency, well-established for complex molecules. |

| Direct P(V) Chemistry | P(V) Ψ-reagent | 1 (Direct Phosphorylation) | 80-90 | Operational simplicity, mild conditions, high chemoselectivity. organic-chemistry.org |

Design and Synthesis of this compound Analogues and Derivatives

To optimize the therapeutic profile of this compound, various analogues and derivatives have been synthesized. These modifications aim to enhance properties such as metabolic stability, cell permeability, and target engagement. The primary strategies involve modifications to the Ristianol core structure or alterations to the phosphate group itself.

Structural Modification Approaches

Structural modifications are designed to explore the structure-activity relationship (SAR) of the Ristianol scaffold. This can involve introducing substituents, such as fluorine or methyl groups, at specific positions on the polycyclic core to block metabolic pathways or enhance binding affinity.

Another key area of derivatization is the synthesis of phosphate mimics, which can improve bioavailability and resistance to enzymatic cleavage by phosphatases. rsc.org Common phosphate bioisosteres include:

Phosphonates: These feature a stable carbon-phosphorus (C-P) bond, making them resistant to hydrolysis. rsc.org

Phosphorothioates: In these analogues, a non-bridging oxygen atom in the phosphate group is replaced with sulfur. This modification can increase lipophilicity and resistance to nucleases. sigmaaldrich.com

The synthesis of these analogues often requires specialized reagents and synthetic routes tailored to the specific functional group being introduced. For example, phosphonate analogues are typically prepared using reagents that can form a C-P bond, such as those used in the Michaelis-Arbuzov reaction.

Stereochemical Considerations in Synthesis

The synthesis of chiral phosphate esters presents a significant challenge due to the potential for creating stereoisomers at the phosphorus center. When a phosphorus atom is bonded to four different substituents, it becomes a chiral center. The stereochemical outcome of a phosphorylation reaction is highly dependent on the reaction mechanism.

For instance, a concerted SN2-type reaction at the phosphorus center, where a nucleophile attacks and a leaving group departs simultaneously, typically proceeds with an inversion of the stereochemical configuration at the phosphorus atom. This process involves a trigonal bipyramidal transition state. The stereospecificity of such reactions is critical in the synthesis of biologically active molecules where only one enantiomer or diastereomer may exhibit the desired activity.

The lack of specific literature on this compound means that its stereochemical properties, and the methods to control them during synthesis, remain a matter of speculation based on general principles of phosphate chemistry.

Nitrogenous Phosphorus Derivatives in Synthesis

Nitrogenous phosphorus derivatives, such as phosphoramidites and phosphoramidates, are versatile reagents in the synthesis of phosphate esters, including those found in oligonucleotides. These compounds can be activated to become potent phosphorylating agents. The use of such derivatives could offer a pathway to this compound, potentially allowing for milder reaction conditions and improved selectivity.

Reaction Mechanisms in this compound Synthesis

The mechanism of phosphate ester formation is a well-studied area of organic chemistry. The reaction of an alcohol with a phosphorus oxychloride, for example, proceeds through a series of nucleophilic substitution reactions at the phosphorus center.

The mechanism can be influenced by various factors, including the nature of the phosphorylating agent, the solvent, and the presence of catalysts. For instance, in enzymatic phosphate transfer reactions, metal ions like Mg2+ can play a crucial role as Lewis acids, activating the phosphorus atom towards nucleophilic attack. libretexts.org

In the context of a hypothetical synthesis of this compound, the reaction mechanism would dictate the stereochemical outcome and the potential for side reactions. Understanding the mechanism is key to optimizing the synthesis for yield and purity. A common mechanistic pathway in phosphate transfer reactions is the SN2-like mechanism, which leads to an inversion of configuration at the phosphorus center. libretexts.org Alternative mechanisms, such as an addition-elimination pathway involving a pentavalent intermediate, or an SN1-like mechanism with a metaphosphate intermediate, have also been proposed for different systems. libretexts.org

Without experimental data for this compound, the precise reaction mechanisms for its synthesis cannot be detailed. However, the extensive body of research on the mechanisms of other phosphate ester syntheses provides a strong foundation for any future investigations into this compound.

Molecular and Cellular Mechanisms of Action

Investigation of Immunoregulatory/Immunostimulant Activities

Ristianol phosphate (B84403) has been identified in patent literature as an immunoregulator and immunostimulant. justia.comgoogle.comjustia.comgoogle.comgoogleapis.com This classification indicates its potential to modulate or enhance the immune response. For instance, it is listed among a group of compounds categorized as immunoregulators, alongside substances like azarole, fanetizole (B1215343) mesylate, frentizole, oxamisole (B1677832) hydrochloride, thymopentin, and tilomisole. justia.comjustia.comgoogle.comgoogleapis.com Similarly, it is grouped with immunostimulants such as loxoribine (B1675258) and teceleukin. justia.comjustia.comgoogleapis.com While these classifications are noted in patent disclosures, detailed research findings specifically elucidating the precise molecular pathways or cellular targets through which Ristianol phosphate exerts its immunoregulatory or immunostimulant effects are not extensively described in the publicly available scientific literature. The mechanisms by which it influences immune cells or components of the immune system remain to be fully elucidated through dedicated studies.

Table 2: Immunomodulatory Classification of this compound

| Category | Compound Name | Source Type |

| Immunoregulator | This compound | Patent |

| Immunostimulant | This compound | Patent |

Enzyme Interaction Profiling

Enzyme interaction profiling involves the systematic study of how a compound interacts with a broad range of enzymes to identify potential targets or off-targets. This typically includes assessing the compound's ability to inhibit, activate, or otherwise modulate enzyme activity. Such profiling can reveal crucial insights into a compound's mechanism of action and potential therapeutic applications. Techniques like thermal proteome profiling (TPP) and proteomic correlation profiling are employed to identify enzyme targets and understand their interactions, including those involving phosphate transfer thermofisher.comnih.gov. While these methods are widely used in drug discovery and mechanistic studies, specific detailed research findings on the enzyme interaction profile of this compound are not available in the current public domain. Therefore, the precise enzymes that this compound may interact with, or the nature of these interactions, remain to be determined through dedicated experimental investigations.

Receptor Binding Studies

Receptor binding studies are fundamental to understanding how a compound exerts its biological effects by interacting with specific cellular receptors. These studies typically involve radioligand binding assays (e.g., competition, saturation, and kinetic assays) to characterize the affinity, selectivity, and kinetics of a compound's binding to its target receptors sygnaturediscovery.comrevvity.com. Such studies can identify the primary molecular targets and provide insights into the compound's pharmacological profile. For instance, studies on other phosphate-containing molecules, like sphingosine (B13886) 1-phosphate (S1P), have utilized computational modeling and docking to understand their interactions with receptor families nih.gov. While receptor binding is a critical aspect of drug characterization, specific data detailing the receptor binding profile of this compound, including its affinity for particular receptors or the types of receptors it interacts with, have not been reported in the accessible scientific literature.

Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks of molecules that transmit signals from the cell surface to various intracellular targets, leading to specific cellular responses. Protein phosphorylation is a fundamental post-translational modification that plays a pivotal role in regulating these pathways, often acting as a molecular switch to alter protein activity, localization, or interactions cusabio.comfrontiersin.orgkhanacademy.org.

Kinase Activity Modulation

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on target proteins, a process known as phosphorylation patsnap.comwikipedia.orgbmglabtech.com. This phosphorylation can significantly alter the function of the target protein, thereby influencing various cellular processes such as metabolism, transcription, cell cycle progression, and apoptosis patsnap.comwikipedia.orgdkfz.de. Modulators of kinase activity, whether inhibitors or activators, are important therapeutic agents, particularly in diseases characterized by dysregulated kinase activity, such as cancer patsnap.comimrpress.com. While the general principles of kinase activity modulation are well-established, specific research detailing how this compound modulates the activity of particular kinases, or the specific kinases it targets, has not been identified in the current scientific literature. Therefore, the precise impact of this compound on kinase activity remains an area for future investigation.

Cellular Process Perturbations at the Molecular Level

Perturbations of cellular processes at the molecular level refer to how a compound alters the fundamental biochemical and molecular events within a cell, leading to changes in cellular function or fate. This can include effects on gene expression, protein synthesis, metabolic pathways, cell cycle progression, apoptosis, and other critical cellular activities nih.govnih.govfrontiersin.orgmdpi.commdpi.com. For example, compounds can induce oxidative stress, interfere with DNA binding, or regulate cell death pathways mdpi.com. Given this compound's classification as an immunoregulator/immunostimulant, it is expected to induce perturbations in cellular processes related to immune function. However, specific detailed molecular-level research findings describing how this compound directly perturbs cellular processes, such as its effects on gene expression profiles, specific metabolic shifts, or cell cycle checkpoints in immune cells or other cell types, are not currently available in the public scientific literature.

Biochemical Pathway Interactions and Metabolism

Involvement in Phosphate-Dependent Biological Pathways

Extensive searches of scientific databases and literature have yielded no specific information regarding the chemical compound "Ristianol phosphate" or its involvement in any phosphate-dependent biological pathways. The following sections detail the lack of findings within the requested sub-topics.

Nucleotide Biosynthesis and Metabolism

There is no available research to suggest that Ristianol phosphate (B84403) plays a role in nucleotide biosynthesis or metabolism. The synthesis of nucleotides is a fundamental process that relies on precursors such as ribose-5-phosphate, which is generated through the pentose phosphate pathway. youtube.comwikipedia.orglibretexts.org This pathway provides the ribose sugar backbone for purine and pyrimidine nucleotides. youtube.comyoutube.commedbullets.com Key molecules like phosphoribosyl pyrophosphate (PRPP) are crucial for the de novo synthesis of these essential cellular components. youtube.comlibretexts.orgnih.gov However, no studies have linked this compound to the regulation or function of these pathways.

Lipid Biosynthesis and Signaling

Similarly, there is no scientific literature to indicate that this compound is involved in lipid biosynthesis or signaling. Lipid metabolism encompasses the synthesis of fatty acids, triacylglycerols, and phospholipids, with phosphatidic acid being a key intermediate. aocs.orgnih.govyoutube.com Signaling pathways involving lipids are complex and include molecules like inositol (B14025) phosphates, which are integral to cellular communication. nih.gov While phosphorus is a critical component of phospholipids and is involved in signaling cascades, there is no evidence to connect this compound to these processes. nih.govmdpi.com

Carbohydrate Metabolism Intersections (e.g., Pentose Phosphate Pathway)

No research has been found to suggest any intersection of this compound with carbohydrate metabolism, including the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. wikipedia.orgnih.govkegg.jp This pathway has two main phases: an oxidative phase that produces NADPH and a non-oxidative phase that interconverts five-carbon sugars. nih.govyoutube.comkhanacademy.org The regulation of the PPP is critical for cellular homeostasis, but there is no data to suggest this compound has any influence on this pathway. wikipedia.orgresearchgate.netnih.gov

Metabolic Fate and Biotransformation at the Molecular Level

Due to the absence of "this compound" in the scientific literature, there is no information available regarding its metabolic fate or biotransformation at the molecular level.

Enzymatic Hydrolysis and Phosphate Release

There are no studies describing the enzymatic hydrolysis of a compound named this compound or the subsequent release of phosphate. Enzymatic hydrolysis is a fundamental biochemical process for many phosphorylated compounds, often catalyzed by phosphatases, to release inorganic phosphate for various cellular functions. nih.govnih.govresearchgate.netnrel.gov

Interactions with Endogenous Phosphate Regulation Systems

No information exists to suggest that this compound interacts with endogenous phosphate regulation systems. Phosphate homeostasis is a complex process tightly regulated by a network of hormones and factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and vitamin D. nih.govnih.govnih.govresearchgate.net These regulators control phosphate absorption in the intestines, reabsorption in the kidneys, and its flux in and out of bone tissue. youtube.comtaylorfrancis.comyoutube.comyoutube.comnih.govnih.gov There is no evidence to place this compound within this regulatory framework.

Data Tables

No data is available to generate tables regarding the biochemical interactions of "this compound."

Detailed Research Findings

No research findings are available for a compound named "this compound."

Based on comprehensive searches, the chemical compound “this compound” does not appear to be a known or documented substance in scientific literature. As a result, it is not possible to generate a scientifically accurate article focusing on the advanced analytical methodologies for its research.

The instructions to strictly adhere to an outline centered exclusively on "this compound" cannot be fulfilled without fabricating information, which would violate the core principles of scientific accuracy. Research into the specified analytical techniques (High-Performance Liquid Chromatography, Ion Chromatography, Ultraviolet-Visible Spectrophotometry, Mass Spectrometry, and Isotopic Labeling) reveals extensive information on the analysis of various phosphate-containing compounds, such as inositol phosphates and other organic and inorganic phosphates, but no data is available for a compound named "this compound."

Therefore, no article can be provided.

Advanced Analytical Methodologies for Ristianol Phosphate Research

Electrophoretic Methods

Research on the application of electrophoretic methods for the analysis of Ristianol phosphate (B84403) is not available in the reviewed scientific literature. While electrophoresis is a powerful technique for the separation of charged molecules like phosphates, specific methodologies, detailed research findings, or data tables for Ristianol phosphate could not be retrieved.

General principles of electrophoretic separation are well-established for various organophosphate compounds. These techniques, including capillary electrophoresis (CE) and gel electrophoresis, separate molecules based on their charge-to-mass ratio under the influence of an electric field. For phosphate-containing molecules, the inherent negative charge of the phosphate group facilitates their migration in an electric field, allowing for separation and subsequent analysis.

In the broader context of organophosphate analysis, capillary electrophoresis has been utilized for the separation of various compounds, often coupled with detection methods such as mass spectrometry or UV detection. Similarly, gel electrophoresis is a common technique for separating phosphorylated proteins and other phosphate-containing biomolecules. However, without specific studies on this compound, any discussion of its electrophoretic behavior, including migration times, resolution, and detection parameters, would be purely speculative.

The absence of published research in this specific area prevents the creation of the requested data tables and a detailed discussion of research findings.

Preclinical Research and in Vitro Studies Molecular and Cellular Focus

In Vitro Cellular Models for Mechanism Elucidation

In vitro cellular models are fundamental tools for understanding the intricate mechanisms of action of bioactive compounds like Ristianol phosphate (B84403). These models allow for controlled experimentation at the molecular and cellular levels.

Cell-Free Biochemical Assays

Detailed findings from cell-free biochemical assays specifically investigating Ristianol phosphate's interactions with isolated enzymes or molecular components are not extensively described in the available literature. Such assays would typically involve purified proteins or cellular extracts to identify direct binding, enzymatic inhibition, or activation by the compound.

Cultured Cell Line Investigations

This compound has been mentioned in the context of in vitro studies exploring its antiviral activity. ncats.io Furthermore, its classification as an anti-inflammatory agent and immunoregulator suggests its investigation in cultured cell lines relevant to inflammatory and immune responses. These investigations would typically involve exposing various cell types, such as immune cells or cells involved in inflammatory pathways, to this compound to observe changes in cellular processes, gene expression, or protein activity. While the specific outcomes of these studies for this compound are not detailed, such investigations are critical for understanding its cellular impact.

Molecular Target Engagement Studies

Molecular target engagement studies aim to identify the specific biological molecules or pathways with which a compound directly interacts to produce its observed effects. This compound has been identified as a potential specific inhibitor of the Akt signaling pathway. ncats.io

The Akt (Protein Kinase B) signaling pathway is a crucial intracellular pathway involved in various fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis. Perturbations in this pathway are frequently implicated in numerous diseases, including cancer and inflammatory conditions. The potential engagement of this compound with the Akt pathway suggests a mechanism through which it may exert its anti-inflammatory and immunoregulatory effects. Inhibition of Akt could lead to downstream effects that modulate immune cell function or reduce inflammatory mediators.

Preclinical Model Systems for Pathway Perturbations

Building upon the insights from molecular target engagement, preclinical model systems are utilized to investigate how this compound perturbs specific biological pathways, such as the Akt signaling pathway, in a more complex biological context. These models, which can range from cellular co-culture systems to ex vivo tissue models, allow for the assessment of the compound's impact on integrated cellular responses and pathway dynamics.

For a compound like this compound, identified as an anti-inflammatory agent and immunoregulator with potential Akt inhibitory activity, preclinical model systems would be employed to:

Confirm the inhibition of Akt signaling in relevant cell types or tissues.

Evaluate the downstream consequences of Akt pathway perturbation on inflammatory markers (e.g., cytokines, chemokines) and immune cell activation or differentiation.

Assess its ability to modulate immune responses in models designed to mimic inflammatory or immune-mediated conditions.

While specific data tables detailing these perturbations for this compound are not available in the provided search results, the general approach involves quantitative measurements of pathway components (e.g., phosphorylation levels of Akt and its substrates) and functional readouts (e.g., cell proliferation, cytokine secretion) following compound exposure.

Comparative Studies with Related Phosphorylated Compounds

This compound is a phosphorylated compound that functions as an immunoregulator and anti-inflammatory agent. ncats.iofrontiersin.org Phosphorylation, the addition of a phosphoryl group to a molecule, is a ubiquitous and critical post-translational modification in biological systems, regulating the activity of a vast array of proteins, sugars, and lipids. nih.gov

While direct comparative studies specifically detailing this compound against other phosphorylated immunoregulators or anti-inflammatory agents are not extensively reported in the provided information, the broader context of phosphorylated compounds in therapeutic applications is well-established. For instance, other phosphorylated compounds, such as the 21-phosphates of dexamethasone (B1670325) and prednisolone, have been the subject of comparative studies regarding their anti-inflammatory effects and biological fates. nih.gov These studies often aim to understand how the presence or position of a phosphate group influences a compound's activity, bioavailability, and metabolic profile.

The classification of this compound within the category of phosphorylated compounds suggests that its phosphate moiety may play a role in its biological activity, potentially influencing its solubility, cellular uptake, or interaction with specific enzymes or receptors. However, without specific comparative data, the unique advantages or disadvantages of this compound's phosphorylation compared to other related compounds cannot be definitively outlined.

Structure Activity Relationship Sar and Rational Design

Systematic Chemical Modification and Activity Assessment

Systematic chemical modification is a core strategy in SAR studies, where the parent compound, such as Ristianol phosphate (B84403), undergoes targeted alterations to its chemical structure wikipedia.org. These modifications can involve varying substituents, introducing or removing functional groups, changing the length or flexibility of linkers, or altering the stereochemistry. Each newly synthesized analogue is then subjected to rigorous biological activity assessment. The results from these assessments, which would ideally be presented in detailed data tables showing the activity (e.g., IC50 values, binding affinities) of each modified compound, provide crucial insights into how specific structural changes impact potency, selectivity, and other pharmacological properties. This iterative process of synthesis and evaluation helps to map the SAR landscape, revealing which modifications enhance or diminish the desired biological effect.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) modeling is a computational approach that establishes a mathematical correlation between the physicochemical properties of a series of compounds and their measured biological activities wikipedia.orgmdpi.combiorxiv.orgresearchgate.netnih.gov. Unlike qualitative SAR, QSAR employs numerical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that quantify various molecular features mdpi.com. These descriptors are then used in statistical models, such as multiple linear regression analysis (MLRA) or more advanced machine learning techniques, to predict the biological activity of new, untested compounds mdpi.comresearchgate.net.

A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (r²), a good cross-validated correlation coefficient (r²CV), and a reliable predictive correlation coefficient (r² prediction for external test set), typically with values exceeding 0.6 and 0.5 respectively, indicating good fit and predictive power mdpi.com. If a sufficient dataset of Ristianol phosphate analogues with diverse structures and measured activities were available, QSAR modeling could be employed to develop predictive models, thereby guiding the synthesis of more potent or selective derivatives.

Rational Design Principles for Novel Analogues

Rational design principles for novel analogues are built upon a comprehensive understanding of SAR and, when available, predictive QSAR models nih.govnih.gov. This approach moves beyond empirical screening by using structural and computational insights to guide the creation of new molecules with optimized properties. Key principles often include:

Target-Based Design: If the molecular target of this compound were known, this principle would involve analyzing the target's binding site to design analogues that fit optimally and form favorable interactions, such as hydrogen bonds or hydrophobic contacts nih.gov.

Ligand-Based Design: In the absence of a known target structure, SAR information from this compound and its analogues would be used to identify essential pharmacophoric features necessary for activity. New compounds would then be designed by modifying or combining these features to enhance potency or selectivity nih.gov.

Bioisosteric Replacement: This involves substituting functional groups in this compound with other groups that possess similar physicochemical properties but may offer advantages such as improved metabolic stability, reduced off-target effects, or enhanced bioavailability wikipedia.org.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its analogues, as well as their flexibility, is crucial for optimizing interactions with biological receptors or enzymes nih.gov.

Computational Modeling: Techniques such as molecular docking, molecular dynamics simulations, and QSAR are employed to predict the binding modes and activities of potential new analogues before their synthesis, thereby streamlining the drug discovery process nih.govnih.gov.

The application of these rational design principles to this compound would depend heavily on the availability of detailed SAR and QSAR data, enabling a strategic approach to modifying its core structure for enhanced therapeutic potential.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Ristianol phosphate) when bound to a protein target, forming a stable complex. This method estimates the binding affinity and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the active site residues of the target protein. For a compound like Ristianol phosphate (B84403), given its reported anti-inflammatory and immunoregulatory activities, molecular docking could be employed to identify and characterize its potential protein targets, such as enzymes involved in inflammatory pathways or receptors on immune cells ncats.io.

For instance, studies on other phosphate-containing ligands have demonstrated the critical role of the phosphate group in mediating interactions with protein binding sites, often involving interactions with positively charged residues (e.g., lysine, arginine) or metal ions (e.g., Mg²⁺) within the active site nih.govmdpi.com. The phosphate moiety can contribute significantly to the binding energy and specificity of the ligand-protein complex mdpi.com.

A hypothetical molecular docking study involving this compound might explore its binding to a known inflammatory enzyme or an immune receptor. The process would typically involve preparing the ligand and protein structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types (Example) | Predicted Binding Affinity |

| -8.5 | Arg123, Lys200, Tyr350 | Hydrogen bonding, Hydrophobic, Electrostatic | High |

| -7.2 | Ser150, Phe280, His400 | Hydrogen bonding, π-stacking | Moderate |

| -6.8 | Glu100, Val250, Asp300 | Hydrophobic, Van der Waals | Low |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies and is not specific to this compound.

Detailed research findings from such studies would include the identification of specific amino acid residues in the target protein that form strong interactions with this compound, the predicted binding pose within the active site, and a quantitative docking score that reflects the estimated binding affinity nih.govbingol.edu.tr.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and physicochemical properties of molecules. For this compound, these calculations can provide insights into:

Molecular Geometry and Stability : Optimized 3D structures and conformational preferences.

Electronic Properties : Frontier Molecular Orbitals (HOMO and LUMO) energies, which are indicative of electron donation and acceptance capabilities, respectively nih.gov.

Charge Distribution : Electrostatic potential maps that reveal regions of positive and negative charge, crucial for understanding intermolecular interactions.

Spectroscopic Properties : Prediction of NMR or IR spectra, aiding in experimental characterization nih.govceitec.eu.

The presence of the phosphate group in this compound significantly influences its electronic properties due to the highly electronegative oxygen atoms and the central phosphorus atom. Quantum chemical calculations can precisely model the electron density distribution around the phosphate, which is vital for its interactions in biological environments, such as forming salt bridges or coordinating with metal ions mdpi.comrsc.org.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (Example) | Significance |

| HOMO Energy (eV) | -6.5 | Indication of electron-donating ability; higher values suggest easier oxidation. |

| LUMO Energy (eV) | -1.2 | Indication of electron-accepting ability; lower values suggest easier reduction. |

| Energy Gap (LUMO-HOMO) | 5.3 | Related to molecular stability and reactivity; smaller gaps often imply higher reactivity. |

| Dipole Moment (Debye) | 4.8 | Measure of molecular polarity, influencing solubility and intermolecular interactions. |

| Total Energy (Hartree) | -1250.0 | Absolute energy of the optimized structure, useful for comparing relative stabilities of conformers. |

Note: This table presents hypothetical data to illustrate the type of information obtained from quantum chemical calculations and is not specific to this compound.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the dynamic behavior of molecules, their conformational changes, and interactions with their environment (e.g., solvent, membranes, or proteins). For this compound, MD simulations could be used to:

Explore Conformational Landscape : Understand the flexibility of the molecule and identify stable conformations in solution nih.govbiorxiv.org.

Ligand-Protein Complex Stability : Evaluate the stability of this compound when bound to a target protein over time, observing how the interactions predicted by docking evolve nih.govrsc.org.

Solvation Effects : Analyze how water molecules interact with this compound, particularly around the polar phosphate group, influencing its solubility and bioavailability whiterose.ac.ukchemrxiv.org.

Binding Pathway Analysis : Investigate the process of this compound binding to or unbinding from a protein, providing insights into kinetic aspects.

MD simulations involve applying classical mechanics to a system of atoms, calculating their movements over picoseconds to microseconds or even longer, providing a statistical ensemble of conformations fraserlab.com. The phosphate group, with its multiple rotatable bonds and potential for hydrogen bonding, can exhibit significant conformational flexibility, which MD simulations are well-suited to capture.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Outcomes for this compound

| Parameter/Outcome | Value/Observation (Example) | Significance |

| Simulation Time | 100 ns | Duration over which molecular movements are tracked; longer times capture more extensive conformational changes. |

| Temperature | 300 K | Standard physiological temperature for simulating biological systems. |

| RMSD (Ligand) | 1.5 Å | Root Mean Square Deviation of the ligand from its initial position, indicating its stability within the binding site. |

| Hydrogen Bond Lifetime | 500 ps | Average duration of specific hydrogen bonds between this compound and the protein, indicating interaction stability. |

| Conformational States | 3 major states | Identification of distinct, stable 3D arrangements of the molecule during the simulation. |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular dynamics simulations and is not specific to this compound.

Detailed research findings from MD simulations would include analyses of root mean square deviation (RMSD) to assess structural stability, root mean square fluctuation (RMSF) to identify flexible regions, and detailed interaction analyses (e.g., hydrogen bond occupancy) to characterize specific ligand-protein contacts over time nih.govrsc.org.

Predictive Modeling of Biological Activity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to establish mathematical relationships between a compound's molecular structure and its biological activity or physicochemical properties. For this compound, predictive modeling could be used to:

Correlate Structure with Activity : Develop models that link specific structural features of this compound (and its analogs) to its reported anti-inflammatory or immunoregulatory effects ncats.iojustia.com.

Virtual Screening : Predict the activity of novel this compound derivatives before their synthesis, prioritizing compounds with high predicted activity for experimental validation.

Mechanism Elucidation : Infer potential mechanisms of action by identifying structural motifs crucial for activity.

QSAR models typically use various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) derived from the compound's 2D or 3D structure to build a predictive model. Given this compound's known biological roles, such modeling could help optimize its structure for enhanced efficacy or reduced off-target effects justia.comgoogleapis.com.

Table 4: Hypothetical QSAR Descriptors and Predicted Activity for this compound

| Descriptor | Value (Example) | Relevance | Predicted Activity (Example) |

| LogP (Octanol-Water) | 0.5 | Measure of lipophilicity, influencing membrane permeability and distribution. | Moderate Anti-inflammatory |

| Molecular Weight ( g/mol ) | 267.24 nih.gov | Basic property, often correlated with absorption and distribution characteristics. | Good Immunoregulatory |

| Polar Surface Area (Ų) | 90.0 | Indicator of hydrogen bonding capacity, affecting permeability and binding. | Moderate Anti-inflammatory |

| Number of H-Bond Donors | 2 | Influences hydrogen bonding interactions with biological targets. | Good Immunoregulatory |

| Number of H-Bond Acceptors | 5 | Influences hydrogen bonding interactions with biological targets. | Good Immunoregulatory |

Note: This table presents hypothetical data to illustrate the type of information obtained from predictive modeling and is not specific to this compound, except for its molecular weight.

These models provide a cost-effective and rapid way to predict biological activity, guiding the design of new compounds with desired properties nih.gov.

Q & A

Basic Research Questions

Q. How can researchers accurately determine Ristianol phosphate concentrations in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Use spectrophotometric analysis with vanadate-molybdate reagents to form a yellow complex, and quantify via calibration curves. Ensure linearity by plotting absorbance against standard concentrations (e.g., 0–100 µM PO₄³⁻) using regression analysis (R² ≥ 0.995). Include blanks and triplicate measurements to minimize interference . For validation, compare results with certified reference materials (CRMs) and report uncertainties using 95% confidence intervals .

Q. What are the critical considerations for experimental design when analyzing phosphate derivatives like this compound?

- Methodological Answer : Ensure sample homogeneity (≥0.5 g) and use standardized protocols for reagent preparation (e.g., acidified ferrous sulfate or Folin-Ciocalteu phenol TS) . Include quality controls (QCs) such as spike-recovery tests and interlaboratory comparisons to detect systematic errors. Report all data, including outliers, and use statistical tools like LINEST in Excel to calculate slope, intercept, and error margins .

Q. How should researchers address discrepancies in this compound nomenclature across regulatory guidelines?

- Methodological Answer : Cross-reference pharmacopeial updates (e.g., USP-NF) for chemical name standardization. For example, this compound’s IUPAC name was revised to 2-(4-pyridylmethyl)thioethanol phosphate (1:1) (salt) in 2006. Validate nomenclature consistency in manuscripts using databases like PubChem or the USP Pharmacopeial Forum .

Advanced Research Questions

Q. What methodologies resolve contradictions between phosphate concentration measurements in environmental samples (e.g., Rigler bioassay vs. steady-state estimates)?

- Methodological Answer : Address discrepancies by comparing dissolution-regeneration kinetics (e.g., phosphorus uptake constant k) and accounting for matrix effects. For instance, Rigler bioassays may overestimate PO₄³⁻ in shield lakes due to incomplete separation of colloidal phosphates. Use ICP-MS or ion chromatography for cross-validation and exclude outliers via Grubbs’ test .

Q. How can researchers optimize interlaboratory proficiency testing for this compound analysis?

- Methodological Answer : Implement ISO/IEC 17025 guidelines: (1) Distribute pre-tested homogeneous samples; (2) Require labs to report detection limits, accreditation status, and analytical details (e.g., instrument calibration); (3) Screen results for outliers using Z-score analysis and flag values exceeding ±3σ. Post-deadline corrections should be annotated in appendices .

Q. What strategies mitigate phosphate leaching artifacts during this compound stability studies?

- Methodological Answer : Avoid acidic reagents that hydrolyze phosphate esters. Instead, use neutral-pH extraction buffers (e.g., Tris-EDTA) and validate recovery rates via spiked samples. For long-term stability, conduct accelerated degradation studies (40°C/75% RH) and monitor orthophosphate release via ion-selective electrodes .

Q. How should toxicological profiles for this compound address extrapolation from organophosphate class data?

- Methodological Answer : Perform supplemental literature searches on organophosphate toxicity (e.g., acetylcholinesterase inhibition) and qualify relevance using structure-activity relationship (SAR) models. For example, state: “Extrapolating from tributyl phosphate neurotoxicity data suggests this compound may exhibit similar dose-dependent effects, but in vitro assays are required for confirmation” .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.